molecular formula C7H7ClN2O B1588501 4-chloro-N'-hydroxybenzenecarboximidamide CAS No. 5033-28-3

4-chloro-N'-hydroxybenzenecarboximidamide

Cat. No.: B1588501
CAS No.: 5033-28-3
M. Wt: 170.59 g/mol
InChI Key: QBGONPQFBDUVPG-UHFFFAOYSA-N
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Description

4-chloro-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol . It is also known by several synonyms, including 4-chloro-N-hydroxybenzamidine and 4-chlorobenzamide oxime . This compound is characterized by the presence of a chloro group and a hydroxyimino group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired carboximidamide .

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N’-hydroxybenzenecarboximidamide can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-hydroxybenzamidine
  • 4-chlorobenzamide oxime
  • 4-chlorophenyl hydroxyimino methylamine

Uniqueness

4-chloro-N’-hydroxybenzenecarboximidamide is unique due to its combination of a chloro group and a hydroxyimino group on a benzene ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

5033-28-3

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)

InChI Key

QBGONPQFBDUVPG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NO)N)Cl

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)Cl

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)Cl

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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